molecular formula C20H17N3OS B12194254 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B12194254
M. Wt: 347.4 g/mol
InChI Key: LDLSGNXJXGNGND-UHFFFAOYSA-N
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Description

4-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS: 372496-78-1) is an imidazopyridine derivative with the molecular formula C₁₉H₁₅N₃OS and a molecular weight of 333.41 g/mol . Its structure features a 7-methyl-substituted imidazo[1,2-a]pyridine core, a thiophen-2-yl group at position 2, and a 4-methylbenzamide moiety at position 2.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

4-methyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H17N3OS/c1-13-5-7-15(8-6-13)20(24)22-19-18(16-4-3-11-25-16)21-17-12-14(2)9-10-23(17)19/h3-12H,1-2H3,(H,22,24)

InChI Key

LDLSGNXJXGNGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Amino-5-Methylpyridine with α-Bromoacetophenone Derivatives

A common approach involves reacting 2-amino-5-methylpyridine with α-bromo-2-thiophenylethanone in ethanol under reflux (24–48 hours). The reaction proceeds via nucleophilic substitution, forming the imidazo[1,2-a]pyridine core. Yields range from 65–78% depending on the electron-withdrawing/donating nature of substituents.

Key Reaction Parameters:

ParameterConditionYield (%)Reference
SolventEthanol70
TemperatureReflux (78°C)
CatalystNone

Palladium-Catalyzed Heteroannulation

Advanced methods employ Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ to catalyze cyclization. For example, Sonogashira coupling of 5-chloro-3-iodo-2-aminopyridine with terminal alkynes, followed by azaindole ring closure, achieves regioselective imidazo[1,2-a]pyridine formation. This method enhances functional group tolerance and yields (up to 85%).

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂THF/H₂O8082
Pd(PPh₃)₄Dioxane/H₂O10068

Direct Electrophilic Substitution

Electrophilic thiophenylation using thiophene-2-sulfonyl chloride in the presence of AlCl₃ (Friedel-Crafts conditions) provides moderate yields (55–60%) but requires stringent moisture control.

Benzamide Coupling at the 3-Position

The final step involves coupling 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with 4-methylbenzoyl chloride.

Amide Bond Formation via Acid Chloride

Reaction of the amine intermediate with 4-methylbenzoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0°C–25°C achieves 75–88% yield. Excess acyl chloride (1.2 equiv) ensures complete conversion.

Representative Procedure:

  • Dissolve 7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine (1.0 equiv) in DCM.

  • Add TEA (2.0 equiv) and cool to 0°C.

  • Slowly add 4-methylbenzoyl chloride (1.2 equiv) and stir for 6 hours.

  • Quench with H₂O, extract with DCM, and purify via silica gel chromatography.

Catalytic Amidation Using HATU

For sterically hindered substrates, HATU-mediated coupling in DMF with DIPEA achieves higher yields (90–92%). This method minimizes racemization and side reactions.

Alternative Routes and Comparative Analysis

One-Pot Tandem Synthesis

A Bi(OTf)₃-catalyzed Ritter-type reaction between 2-aminopyridines and nitriles generates imidazo[1,2-a]pyridines in one pot. While efficient for simple derivatives, this method struggles with bulky substituents like thiophene (yields <50%).

Reductive Amination Followed by Cyclization

Patent WO2016138631A1 describes reductive amination of methyl 4-oxotetrahydro-2H-pyran-2-carboxylate with methylamine, followed by cyclization to form imidazo intermediates. Adapting this protocol for thiophene-containing analogs remains unexplored but theoretically feasible.

Yield Optimization and Challenges

  • Regioselectivity: Competing cyclization pathways may yield 2- or 3-substituted isomers. Using bulky directing groups (e.g., trifluoromethyl) improves selectivity.

  • Catalyst Loading: Pd-based catalysts >5 mol% increase costs without significant yield improvements.

  • Purification: Silica gel chromatography remains standard, though crystallization from ethyl acetate/hexane mixtures offers a greener alternative .

Chemical Reactions Analysis

Redox Reactions

Oxidation
The thiophene ring in the compound is susceptible to oxidation. Common reagents include m-chloroperbenzoic acid (m-CPBA) , which selectively oxidizes the thiophene sulfur atom to form a sulfoxide or sulfone derivative. This reaction is particularly relevant for modifying the compound’s electronic properties and pharmaceutical profile.

Reduction
Catalytic hydrogenation can reduce unsaturated bonds in the imidazo[1,2-a]pyridine core or benzamide moiety, though specific conditions (e.g., pressure, catalyst type) depend on the target functional group.

Substitution Reactions

Nucleophilic Substitution
The compound’s aromatic rings and amide group may undergo nucleophilic substitution. For example, the amide’s carbonyl group can react with nucleophiles (e.g., amines, alcohols) under basic conditions to form novel amide derivatives.

Electrophilic Substitution
The thiophene and imidazo[1,2-a]pyridine rings are electron-rich, enabling electrophilic substitution. Halogenation (e.g., using NBS or halogenating agents) at specific positions may occur, depending on directing groups.

Coupling Reactions

Cross-Coupling
Palladium or nickel catalysts facilitate cross-coupling reactions, such as Suzuki or Stille couplings, to introduce substituents onto the aromatic rings. These reactions are critical for diversifying the compound’s structure and enhancing its biological activity .

Acylation
The amide group can participate in acylation reactions with acid chlorides, altering the substituent’s electronic and steric properties .

Structural Modification via Bioisosteric Replacement

Bioisosteric replacement involves substituting functional groups with structurally similar but chemically distinct moieties. For example:

  • Amide → Triazole/Oxadiazole : The amide can be replaced with triazole or oxadiazole rings via cycloaddition reactions (e.g., Huisgen cycloaddition), retaining hydrogen-bonding capacity while altering lipophilicity .

  • Halogen Substitution : Fluorine or chlorine atoms can replace hydrogen atoms on the benzamide ring, influencing metabolic stability and binding affinity.

Comparison of Reaction Pathways

Reaction TypeKey Reagents/ConditionsStructural Outcome
Oxidation m-CPBA, acidic or neutral conditionsThiophene sulfoxide/sulfone derivatives
Reduction H₂, catalyst (e.g., Pd/C)Saturated bonds in aromatic systems
Nucleophilic Substitution Nucleophiles (e.g., amines), baseModified amide derivatives
Cross-Coupling Palladium catalyst, coupling partnersSubstituted aromatic rings
Acylation Acid chlorides, baseModified acyl groups

Mechanism of Action

The mechanism of action of 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. For instance, it may act as a ligand for GABA receptors, modulating their activity and influencing neurotransmission . The thiophene and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Modifications to the benzamide ring significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Findings/Applications References
4-Methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-CH₃ C₁₉H₁₅N₃OS 333.41 PET ligand candidate for δ-subunit-containing GABAₐ receptors
4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-Cl C₁₉H₁₄ClN₃OS 367.86 Improved lipophilicity; potential enhanced blood-brain barrier penetration
4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 4-OCH₃ C₁₉H₁₅N₃O₂S 365.41 Selective δ-GABAₐ receptor PET ligand with confirmed brain penetrance

Key Observations :

  • Methoxy substitution (4-OCH₃) retains receptor selectivity but may alter metabolic stability compared to methyl derivatives .

Core Modifications: Thiophene vs. Other Heterocycles

Replacing the thiophen-2-yl group with pyridine or phenyl rings alters binding affinity and solubility:

Compound Name Core Modification Molecular Weight (g/mol) Key Findings References
4-Fluoro-N-((7-methyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methyl)aniline (S13) Pyridin-2-yl at position 2 332.37 Reduced solubility; retained antileishmanial activity in vitro
7-(Thiophen-2-yl)-3-(p-tolyl)imidazo[1,2-a]pyridine (16) p-Tolyl at position 3 291.36 Simplified structure with moderate receptor affinity

Key Observations :

  • Pyridine-substituted analogs (e.g., S13) exhibit lower solubility but maintain biological activity, suggesting heterocycle choice balances potency and pharmacokinetics .
  • Thiophene retention is critical for δ-GABAₐ receptor selectivity, as seen in PET ligand studies .

Functional Group Replacements: Amide vs. Nitrile/Ester

Replacing the benzamide group with nitriles or esters impacts ligand efficiency and metabolic stability:

Compound Name Functional Group Molecular Weight (g/mol) Key Findings References
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (14) Nitrile at position 5 320.34 High ligand efficiency but reduced plasma stability
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (Impurity A) Acetamide side chain 321.41 Water-soluble derivative; no potency improvement over parent compound

Key Observations :

  • Nitrile groups improve ligand efficiency but may compromise metabolic stability .

Biological Activity

4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological properties. The presence of thiophene and benzamide groups contributes to its chemical diversity.

PropertyValue
Molecular Formula C19H18N4OS
Molecular Weight 350.43 g/mol
LogP 4.0567
Polar Surface Area 66.258 Ų
Hydrogen Bond Acceptors 7
Hydrogen Bond Donors 1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The imidazo[1,2-a]pyridine core enhances binding affinity due to its planar structure, while the thiophene and benzamide groups may increase selectivity and potency against target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide have shown activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.7 to 15.6 μg/mL .

Antitubercular Activity

Research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tubercular agents. A related study reported several compounds with IC50 values against Mycobacterium tuberculosis ranging from 1.35 to 2.18 μM . The structure of these compounds allows for effective interaction with the bacterial targets involved in tuberculosis pathogenesis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For example:

  • Position 3 Substituents : The introduction of electron-withdrawing groups at this position has been correlated with increased antimicrobial potency.
  • Hydrophobic Interactions : The presence of hydrophobic moieties enhances membrane permeability and target interaction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of imidazo[1,2-a]pyridine against Staphylococcus aureus and found that modifications led to enhanced activity compared to standard antibiotics .
  • Antitubercular Screening : In a screening campaign for new anti-tubercular agents, a series of benzamide derivatives were synthesized and tested, revealing that certain structural modifications could lead to potent inhibitors of Mycobacterium tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-[7-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide?

  • Methodological Answer : The synthesis typically involves two key steps: (1) constructing the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones, and (2) introducing the thiophen-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . The benzamide moiety is then appended through amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) . Yield optimization may require microwave-assisted synthesis or solvent tuning (e.g., DMF or THF) .

Q. How should researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regioselectivity of the imidazo[1,2-a]pyridine core and substitution patterns (e.g., thiophene and benzamide positions) .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with high-resolution ESI-MS, targeting [M+H]+^+ peaks (e.g., m/z ~346 for C21_{21}H19_{19}N3_3OS) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. What is the hypothesized mechanism of action for this compound in neurological research?

  • Methodological Answer : Structural analogs (e.g., DS2) selectively potentiate δ-subunit-containing GABAA_A receptors, modulating tonic inhibition in the CNS . To validate, use electrophysiological assays on recombinant αβδ GABAA_A receptors expressed in HEK293 cells, measuring chloride current potentiation at 1–10 µM .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for Suzuki-Miyaura coupling efficiency .
  • Reaction Solvent : Compare DMSO (polar aprotic) vs. toluene (non-polar) for cyclization step kinetics .
  • Temperature Control : Microwave-assisted synthesis at 120°C reduces side-product formation vs. conventional heating .

Q. How to address contradictory data in receptor selectivity studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., subunit composition or cell type).

  • Control Experiments : Use δ-subunit knockout models or δ-selective antagonists (e.g., gabazine) to confirm target engagement .
  • Concentration-Response Curves : Perform dose-ranging studies (0.1–100 µM) to differentiate EC50_{50} values for δ vs. γ/α subtypes .

Q. What strategies enhance selectivity for δ-GABAA_A receptors over off-target kinases?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the benzamide substituents (e.g., 4-methyl vs. 4-fluoro) to reduce affinity for Src-family kinases .
  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Src, Abl) at 10 µM to identify off-target inhibition .

Q. Which computational methods predict binding interactions with δ-GABAA_A receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with δ-subunit homology models (PDB: 6HUP) to map hydrophobic interactions between the thiophene ring and Leu/Val residues .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding pocket occupancy .

Q. How to evaluate metabolic stability in preclinical studies?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human or mouse microsomes (1 mg/mL) for 60 min, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Test CYP3A4/2D6 inhibition at 10 µM to identify metabolic liabilities .

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